REACTION_CXSMILES
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[CH2:1]([O:8][C:9]1[CH:18]=[C:17]([I:19])[CH:16]=[CH:15][C:10]=1[C:11](OC)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]([I:19])[CH:16]=[CH:15][C:10]=1[CH2:11][OH:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
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|
Quantity
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14 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C(C(=O)OC)C=CC(=C1)I
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Name
|
|
Quantity
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72 mL
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
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350 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product is purified by chromatography on a silica column
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Type
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WASH
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Details
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eluted with a heptane/ethyl acetate 9:1 mixture
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Type
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CUSTOM
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Details
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After evaporation of the solvents, 12.2 g (99%) of the expected compound
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Type
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CUSTOM
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Details
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are recovered in the form of a yellow oil
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Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=CC(=C1)I)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |